

# An Objective Comparison of ENMD-2076 Tartrate and Paclitaxel in Breast Cancer

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## Compound of Interest

Compound Name: ENMD-2076 Tartrate

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A comprehensive guide for researchers and drug development professionals, presenting available efficacy data and experimental protocols for the Aurora kinase inhibitor ENMD-2076 and the microtubule inhibitor paclitaxel in the context of breast cancer. This report provides an indirect comparison based on separate preclinical and clinical studies, as no head-to-head trials have been identified.

## Executive Summary

**ENMD-2076 tartrate**, a multi-target Aurora kinase and angiogenic inhibitor, has demonstrated clinical activity in a subset of patients with pre-treated metastatic triple-negative breast cancer (TNBC). Paclitaxel, a well-established chemotherapeutic agent, remains a standard of care in the treatment of various breast cancer subtypes. This guide synthesizes the available data for both agents, offering a detailed look at their mechanisms of action, preclinical efficacy in breast cancer models, and clinical trial outcomes. While a direct comparative analysis is not possible due to the absence of head-to-head studies, this document provides a structured side-by-side presentation of the existing evidence to inform future research and development.

## Mechanism of Action

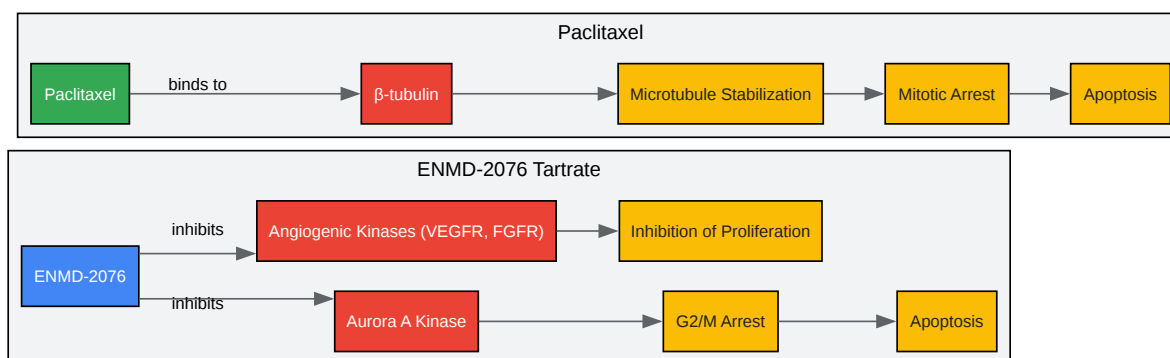
### ENMD-2076 Tartrate: A Multi-Targeted Kinase Inhibitor

ENMD-2076 is an orally bioavailable small molecule that primarily targets Aurora kinase A, a key regulator of mitosis.<sup>[1]</sup> Its mechanism of action also involves the inhibition of several angiogenic kinases, including VEGFRs and FGFRs.<sup>[1][2]</sup> In breast cancer models, ENMD-2076

has been shown to induce G2/M cell-cycle arrest, apoptosis, and inhibit proliferation.[3][4] Notably, its activity is reported to be more robust in TNBC cell lines.[3][5] Preclinical studies suggest that sensitivity to ENMD-2076 may be associated with p53 mutation status and increased p53 expression.[4][5]

## Paclitaxel: A Microtubule-Stabilizing Agent

Paclitaxel, a member of the taxane class of drugs, exerts its cytotoxic effects by binding to the  $\beta$ -subunit of tubulin and stabilizing microtubules.[6] This interference with the normal dynamics of microtubule assembly and disassembly disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]



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**Figure 1:** Simplified signaling pathways of ENMD-2076 and Paclitaxel.

## Preclinical Efficacy in Breast Cancer Models

### ENMD-2076 Tartrate

Preclinical studies have demonstrated the anti-tumor activity of ENMD-2076 in various breast cancer cell lines and xenograft models.[3][4]

- In Vitro Studies: ENMD-2076 has shown potent antiproliferative activity against a panel of breast cancer cell lines, with greater sensitivity observed in estrogen receptor (ER)-negative

and HER2-non-amplified lines.[5]

- In Vivo Studies: In TNBC xenograft models (MDA-MB-468 and MDA-MB-231), oral administration of ENMD-2076 resulted in significant tumor growth inhibition and, in some cases, static growth.[3] Studies in patient-derived xenograft (PDX) models of p53-mutated TNBC also confirmed its antitumor activity.[4][7]

## Paclitaxel

The preclinical efficacy of paclitaxel in breast cancer is well-documented and has formed the basis for its widespread clinical use. Numerous studies have demonstrated its ability to inhibit the growth of breast cancer cell lines and tumors in animal models.

## Clinical Efficacy in Breast Cancer

### ENMD-2076 Tartrate: Phase II Trial in TNBC

A single-arm, two-stage Phase II clinical trial (NCT01639248) evaluated the efficacy and safety of single-agent ENMD-2076 in 41 patients with pre-treated, locally advanced or metastatic TNBC.[8][9]

Efficacy Endpoint	Result
6-Month Clinical Benefit Rate (CBR)	16.7% (95% CI, 6-32.8%)[8][9]
4-Month Clinical Benefit Rate (CBR)	27.8% (95% CI, 14-45.2%)[8][9]
Partial Response (PR)	2 patients[8][9]
Average Duration of Benefit	6.5 cycles[8][9]
Median Progression-Free Survival (PFS)	1.84 months (95% CI, 1.81-3.68)[9]

Common Adverse Events (Grade  $\geq 3$ ): Hypertension, fatigue, diarrhea, and nausea were among the most frequently reported adverse events.[8]

## Paclitaxel: Established Clinical Efficacy

Paclitaxel is a cornerstone of chemotherapy for breast cancer, with extensive clinical data supporting its efficacy in both early-stage and metastatic settings. Its efficacy varies depending

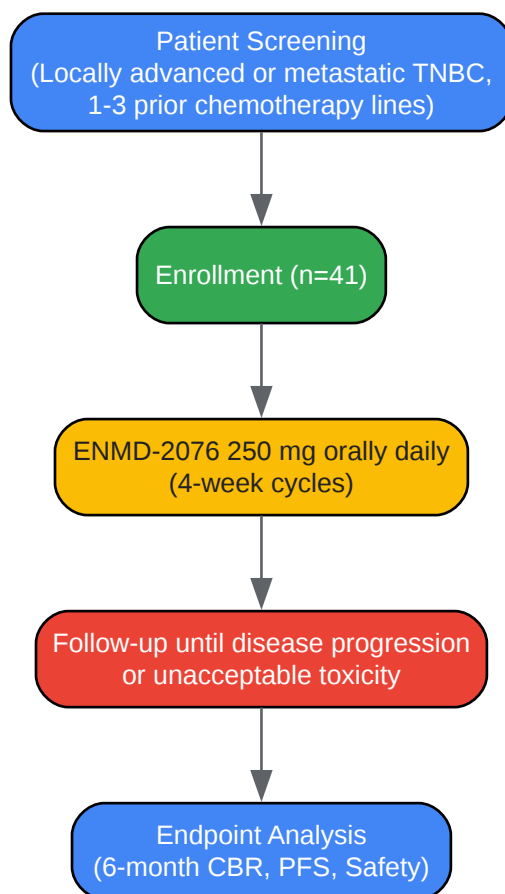
on the breast cancer subtype, line of therapy, and combination regimen. A direct comparison of efficacy data with the single-arm ENMD-2076 trial is not feasible. However, paclitaxel-based regimens have demonstrated objective response rates ranging from 20% to over 60% in metastatic breast cancer, depending on the patient population and treatment history.

## Experimental Protocols

### ENMD-2076 Phase II Clinical Trial (NCT01639248)

#### Methodology

- Study Design: A dual-institution, single-arm, two-stage, phase II clinical trial.[\[8\]](#)
- Patient Population: Patients with locally advanced or metastatic TNBC who had received one to three prior lines of chemotherapy in the advanced setting.[\[8\]](#)
- Treatment Regimen: ENMD-2076 was administered orally at a dose of 250 mg once daily in 4-week cycles until disease progression or unacceptable toxicity.[\[8\]](#)
- Primary Endpoint: 6-month clinical benefit rate (CBR).[\[8\]](#)
- Secondary Endpoints: Progression-free survival (PFS), safety, pharmacokinetic profile, and biologic correlates in tumor biopsies.[\[8\]](#)



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**Figure 2:** Workflow of the ENMD-2076 Phase II Clinical Trial.

## ENMD-2076 Preclinical Xenograft Study Methodology

- Cell Lines and Animal Models: MDA-MB-468 and MDA-MB-231 TNBC cell lines were used to establish orthotopic xenografts in athymic nude mice.[3]
- Treatment: Mice with established tumors were treated with ENMD-2076 (e.g., 100 mg/kg) or vehicle control via oral gavage once daily.[3]
- Efficacy Assessment: Tumor growth was monitored regularly, and at the end of the study, tumors were excised for further analysis, including immunohistochemistry for markers of proliferation and apoptosis.[3]

## Discussion and Future Directions

The available data suggest that **ENMD-2076 tartrate** has a manageable safety profile and demonstrates clinical activity in a heavily pre-treated TNBC population, a group with high unmet medical need. Its unique mechanism of action, targeting both cell division and angiogenesis, provides a strong rationale for further investigation.

Paclitaxel remains a critical therapeutic option for breast cancer. The development of novel formulations, such as oral paclitaxel, aims to improve convenience and potentially reduce certain toxicities.[10]

Future research should focus on identifying predictive biomarkers to select patients most likely to respond to ENMD-2076.[5] Given the distinct mechanisms of action, combination studies of ENMD-2076 with other agents, including taxanes, could be a promising strategy. Studies exploring the combination of other Aurora kinase inhibitors with taxanes have shown potential for enhanced antitumor efficacy, suggesting a possible synergistic effect that warrants investigation for ENMD-2076 and paclitaxel.[11][12] A randomized controlled trial directly comparing ENMD-2076 with standard-of-care chemotherapy, such as paclitaxel, would be necessary to definitively establish its comparative efficacy and role in the treatment landscape of breast cancer.

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